1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE
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Overview
Description
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy and methoxy groups, and an ethanone moiety linked to a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-benzyloxy-3-methoxybenzaldehyde: This intermediate can be synthesized by reacting 4-benzyloxy-3-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
Formation of 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine}: This step involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with piperazine in the presence of a reducing agent like sodium borohydride.
Formation of the final product: The final step involves the reaction of 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine} with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: 4-benzyloxy-3-methoxybenzaldehyde.
Reduction: 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the piperazine and ethanone moieties.
1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine}: Contains the piperazine ring and benzyloxy-methoxy substitution but lacks the ethanone and methoxyphenoxy groups.
Uniqueness
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups, along with the piperazine ring and ethanone moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-32-24-9-11-25(12-10-24)34-21-28(31)30-16-14-29(15-17-30)19-23-8-13-26(33-2)27(18-23)35-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVXZULJMIEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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